molecular formula C8H15KO2 B1592632 Potassium 2-ethylhexanoate CAS No. 3164-85-0

Potassium 2-ethylhexanoate

Cat. No. B1592632
CAS RN: 3164-85-0
M. Wt: 182.3 g/mol
InChI Key: ZUFQCVZBBNZMKD-UHFFFAOYSA-M
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Patent
US04584371

Procedure details

To a dry flask under N2 atmosphere there was added 37.5 ml. of methylene chloride, 2.5 ml. of THF and 0.88 ml. of 2-ethylhexanoic acid. The solution was cooled to 0° C. and 3.25 ml. of potassium tertbutoxide in THF solution (1.6M of t-BuOK) was added to form in situ the potassium 2-ethylhexanoate salt base. To this mixture there was added 3.10 g. of the 3-hydroxymethyl-cephalosporin reactant, named in Example 1, part D, and 0.122 g. of DMAP and 0.84 ml. of triethylamine, followed by 3 ml. of CH2Cl2 containing 0.485 ml. of α-chloropropionyl chloride. When the addition was complete, a second 0.84 ml. portion of triethylamine and 3 ml. of CH2Cl2 solution containing 0.485 ml. of α-chloropropionyl chloride was added. The resulting reaction mixture was then added to 40 ml. of water containing 5 ml. of 1M sulfuric acid. Then 8 ml. of hexane were added. The reaction mixture was filtered and dried to obtain 2.29 g. of the hereinabove named 3-(α-chloropropionyloxymethyl)-compound. The NMR spectrum for this product was similar to that described in Example 1, but with the 3'-CH2 reading at 4.9(m), the -CHCl at 4.4(q) and the CHCl-CH3 at 1.5(d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH2:4]([CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[C:7]([OH:9])=[O:8])[CH3:5].CC(C)([O-])C.[K+:19]>C1COCC1>[CH2:4]([CH:6]([CH2:10][CH2:11][CH2:12][CH3:13])[C:7]([O-:9])=[O:8])[CH3:5].[K+:19] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a dry flask under N2 atmosphere there was added 37.5 ml

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.